molecular formula C15H14N2O B8200110 (S)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

(S)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

Cat. No.: B8200110
M. Wt: 238.28 g/mol
InChI Key: QHDYXGFBKSWSIR-CQSZACIVSA-N
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Description

(S)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a chiral compound that features a phenyl group, a pyridin-2-ylmethyl group, and a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenyl-substituted aldehyde with a pyridin-2-ylmethylamine in the presence of a suitable catalyst to form the dihydrooxazole ring. The reaction conditions often include mild temperatures and the use of solvents such as toluene or ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and reproducibility of the process. Additionally, the choice of catalysts and solvents is optimized to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyridin-2-ylmethyl moieties .

Mechanism of Action

The mechanism by which (S)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridin-2-ylmethyl group can form hydrogen bonds and π-π interactions with target proteins, while the dihydrooxazole ring can participate in coordination with metal ions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is unique due to its chiral nature and the presence of both a phenyl group and a pyridin-2-ylmethyl group.

Properties

IUPAC Name

(4S)-4-phenyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)14-11-18-15(17-14)10-13-8-4-5-9-16-13/h1-9,14H,10-11H2/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDYXGFBKSWSIR-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)CC2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)CC2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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